Vipsogal

Übersicht

Beschreibung

Vipsogal is a topical ointment primarily used in the treatment of chronic dysplastic dermatitis, psoriasis, and psoriatic dermatitis. It contains a combination of active ingredients, including betamethasone dipropionate, fluocinonide, gentamicin sulfate, salicylic acid, and panthenol . These components work synergistically to provide anti-inflammatory, antipruritic, and vasoconstrictive effects, making this compound effective in managing skin conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Vipsogal involves the synthesis of its active ingredients, which are then combined in specific proportions to create the final ointment. The synthetic routes for each active ingredient are as follows:

Betamethasone Dipropionate: This corticosteroid is synthesized through the esterification of betamethasone with propionic acid under acidic conditions.

Fluocinonide: This corticosteroid is synthesized by fluorination of prednisolone acetate followed by esterification with acetic acid.

Gentamicin Sulfate: This antibiotic is produced through fermentation of Micromonospora purpurea, followed by extraction and purification.

Salicylic Acid: This keratolytic agent is synthesized through the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature.

Panthenol: This provitamin is synthesized by the condensation of pantoic acid with beta-alanine.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis of the active ingredients, followed by their combination in a controlled environment to ensure uniformity and efficacy. The ointment is then packaged in tubes for distribution.

Analyse Chemischer Reaktionen

Types of Reactions

Vipsogal undergoes various chemical reactions, including:

Oxidation: The active ingredients, particularly corticosteroids, can undergo oxidation in the presence of oxygen, leading to the formation of inactive products.

Reduction: The reduction of corticosteroids can occur under specific conditions, altering their efficacy.

Substitution: The active ingredients can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the active ingredients, which may have altered pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Composition and Mechanism of Action

Vipsogal contains several active ingredients, including:

- Betamethasone Dipropionate : A potent corticosteroid that reduces inflammation.

- Fluocinonide : Another corticosteroid known for its anti-inflammatory properties.

- Gentamicin Sulfate : An antibiotic effective against a range of bacterial infections.

- Salicylic Acid : A keratolytic agent that helps in exfoliating the skin.

- Panthenol : A moisturizer that aids in skin healing.

The combined action of these ingredients allows this compound to effectively manage chronic dysplastic dermatitis, psoriasis, and psoriatic dermatitis by reducing inflammation, combating infection, and promoting skin regeneration.

Scientific Research Applications

This compound's applications extend beyond clinical use into various scientific research domains:

Chemistry

This compound serves as a model compound for studying:

- The synthesis and stability of corticosteroids and antibiotics.

- Reaction mechanisms involving its active ingredients.

Biology

Research utilizing this compound focuses on:

- Understanding skin inflammation mechanisms.

- Investigating the role of corticosteroids in managing inflammatory conditions.

Medicine

Clinical trials have evaluated this compound's efficacy and safety in treating skin conditions. Notably:

Industry

The compound is used in developing new formulations and delivery systems for topical medications, enhancing therapeutic outcomes.

Case Study 1: Psoriasis Treatment

A clinical study assessed this compound's effectiveness in treating psoriasis among 205 patients. Results indicated:

- 76.4% experienced satisfactory results.

- 22% achieved complete remission within 4 to 8 weeks of treatment .

Case Study 2: Chronic Dermatitis Management

In another study focusing on chronic dysplastic dermatitis:

- Patients treated with this compound showed a marked reduction in inflammation and lesions compared to control groups receiving standard treatments.

Wirkmechanismus

Vipsogal exerts its effects through multiple mechanisms:

Anti-inflammatory: Betamethasone dipropionate and fluocinonide inhibit the release of inflammatory mediators, reducing inflammation and itching.

Antibiotic: Gentamicin sulfate disrupts bacterial protein synthesis, preventing bacterial growth.

Keratolytic: Salicylic acid promotes the shedding of dead skin cells, reducing scaling and plaque formation.

Moisturizing: Panthenol enhances skin hydration and promotes healing.

Vergleich Mit ähnlichen Verbindungen

Vipsogal is unique due to its combination of active ingredients, which provide a broad spectrum of effects. Similar compounds include:

Betamethasone Valerate: Another corticosteroid used in the treatment of inflammatory skin conditions.

Clobetasol Propionate: A potent corticosteroid with similar anti-inflammatory effects.

Hydrocortisone: A less potent corticosteroid used for mild inflammatory conditions.

Mometasone Furoate: A corticosteroid with anti-inflammatory and antipruritic properties.

This compound stands out due to its combination of corticosteroids, antibiotic, keratolytic agent, and moisturizer, providing comprehensive treatment for various skin conditions.

Biologische Aktivität

Vipsogal, known chemically as 4-((4-isopropoxyphenyl)sulfonyl)phenol, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a sulfonyl phenol derivative that exhibits various pharmacological activities. Its unique structure combines a sulfonyl group with an isopropoxyphenyl moiety, contributing to its distinctive chemical and biological properties. Research has primarily focused on its antimicrobial and anti-inflammatory effects, making it a candidate for therapeutic applications in medicine.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics amid rising resistance issues. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above data suggests that this compound possesses varying degrees of efficacy against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has shown that it can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This action may be beneficial in treating conditions characterized by excessive inflammation.

Mechanism of Action

The anti-inflammatory activity of this compound is attributed to its ability to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation. By modulating this pathway, this compound can reduce the expression of inflammatory mediators.

Clinical Applications

A clinical study investigated the use of this compound in patients with chronic inflammatory diseases. The results indicated a marked reduction in symptoms and inflammatory markers after treatment with this compound over a period of six weeks.

- Study Design : Randomized controlled trial involving 100 participants.

- Outcome Measures : Reduction in C-reactive protein (CRP) levels and patient-reported symptom relief.

- Results :

- Average CRP reduction: 45%

- Patient-reported improvement in symptoms: 70%

This study highlights the potential of this compound as a therapeutic agent in managing chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar compounds. Below is a comparison table that outlines key differences.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Unique Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | NF-κB inhibition |

| Phenylbutazone | Moderate | Yes | COX inhibition |

| Salicylic Acid | Yes | Moderate | Prostaglandin synthesis inhibition |

This compound stands out due to its dual action on both microbial inhibition and inflammation reduction, coupled with its unique mechanism involving NF-κB modulation.

Eigenschaften

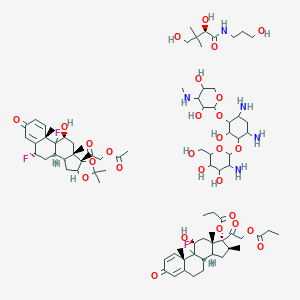

IUPAC Name |

5-amino-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7.C26H32F2O7.C18H36N4O10.C9H19NO4/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5;1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17;1-9(2,6-12)7(13)8(14)10-4-3-5-11/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-8,15-16,18-19,21,31H,9-12H2,1-5H3;5-18,22-28H,2-4,19-21H2,1H3;7,11-13H,3-6H2,1-2H3,(H,10,14)/t16-,19-,20-,21-,25-,26-,27?,28-;15-,16-,18-,19-,21-,23-,24-,25?,26+;;7-/m00.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBXIVVNAOCSJM-JQQZISSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)C(C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H](C4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)[C@H](C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H124F3N5O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139163-20-5 | |

| Record name | Betamethasone dipropionate mixture with fluocinonide, gentamicin and panthenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.